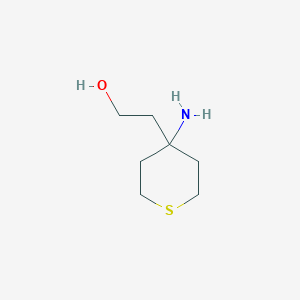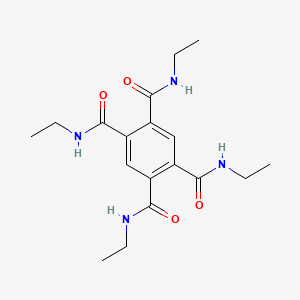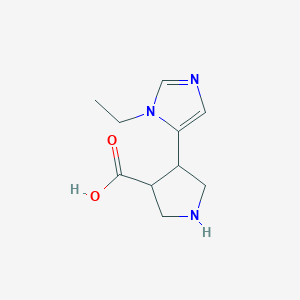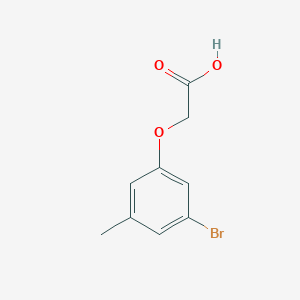
2-(3-Bromo-5-methylphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-5-methylphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a bromine atom and a methyl group attached to the phenoxy ring, which is further connected to an acetic acid moiety. Phenoxyacetic acids are known for their diverse applications, particularly in the field of herbicides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-methylphenoxy)acetic acid typically involves the reaction of 3-bromo-5-methylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol and generate the phenoxide ion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(3-Bromo-5-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methyl group attached to the phenoxy ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of alcohols.
科学的研究の応用
2-(3-Bromo-5-methylphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to plant growth regulation due to its structural similarity to auxins.
Industry: Utilized in the production of herbicides and other agrochemicals.
作用機序
The mechanism of action of 2-(3-Bromo-5-methylphenoxy)acetic acid involves its interaction with specific molecular targets. In the context of herbicidal activity, the compound mimics the action of natural plant hormones known as auxins. By binding to auxin receptors, it induces uncontrolled growth in plants, leading to their death. This selective action makes it effective in controlling broad-leaf weeds without harming monocotyledonous crops.
類似化合物との比較
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 4-Chloro-2-methylphenoxyacetic acid (MCPA)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
Comparison
2-(3-Bromo-5-methylphenoxy)acetic acid is unique due to the presence of a bromine atom and a methyl group on the phenoxy ring. This structural variation can influence its reactivity and biological activity compared to other phenoxyacetic acids. For instance, the bromine atom can participate in additional substitution reactions, providing a pathway to synthesize novel derivatives with potentially enhanced herbicidal properties.
特性
CAS番号 |
7507-36-0 |
|---|---|
分子式 |
C9H9BrO3 |
分子量 |
245.07 g/mol |
IUPAC名 |
2-(3-bromo-5-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H9BrO3/c1-6-2-7(10)4-8(3-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChIキー |
DENHCCTWBMAPQY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)Br)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


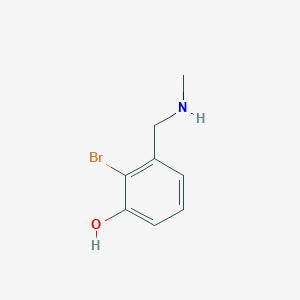
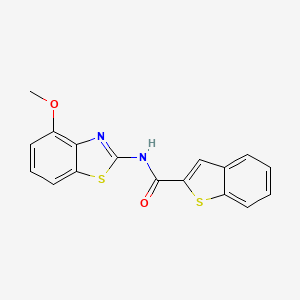
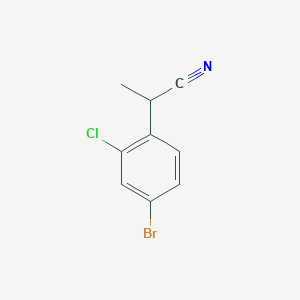

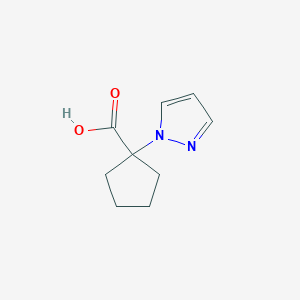
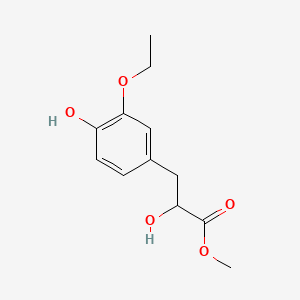
![tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13576203.png)

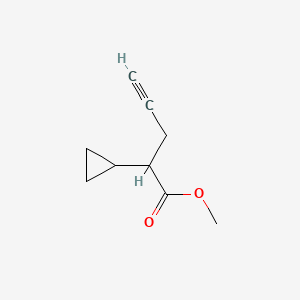
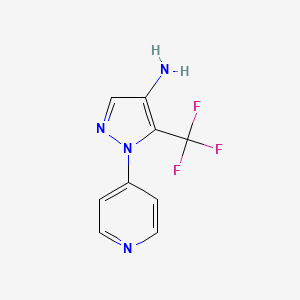
![rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride](/img/structure/B13576216.png)
